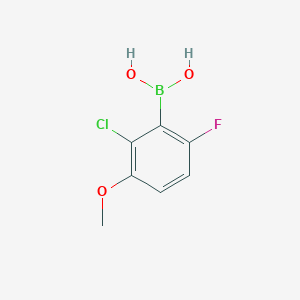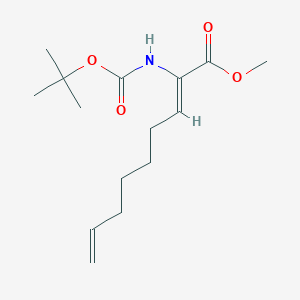
1,4-二甲基-2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰氯
描述
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C10H9ClN2O4S and its molecular weight is 288.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DPP-4抑制剂和降血糖剂
由1,4-二甲基-2,3-二氧代-1,2,3,4-四氢喹喔啉-6-磺酰氯衍生的化合物已被研究用于其作为二肽基肽酶IV (DPP-4) 选择性抑制剂的潜力 。这些抑制剂通过刺激胰岛素分泌和降低血糖水平在控制2型糖尿病中起着至关重要的作用。 这些化合物在计算研究和体内作为降血糖剂都表现出令人鼓舞的结果,为糖尿病治疗提供了新的途径 .
药代动力学和生物分布研究
该化合物的放射性标记衍生物,特别是131 I-SQ化合物10a,已被用于研究药代动力学特征 。 这项研究对于了解药物在体内的分布至关重要,这对于确定剂量和潜在疗效至关重要 .
分子对接和动力学
分子对接研究表明,某些衍生物很好地拟合到DPP-4的活性口袋中,表明具有显著的抑制作用 。 此外,分子动力学研究表明了这些化合物在活性位点的稳定性,表明具有长期疗效的潜力 .
QSAR研究
定量构效关系 (QSAR) 研究已被用于预测这些化合物的活性。 预测效果和实验效果之间的密切相关性支持了这些化合物作为DPP-4抑制剂的可靠性 .
安全性概况评估
急性毒性检查已证实了从该支架衍生的新化合物的安全性概况 。 这在药物开发中至关重要,以确保潜在的药物不会对患者造成伤害 .
口服生物利用度
基于该支架的化合物已被证明遵循Lipinski规则,表明高效的口服生物利用度 。 此特性对于口服药物的开发非常重要,因为口服药物通常因其易于给药而受到青睐 .
作用机制
Target of Action
The primary target of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is a protein that is secreted in high levels in the visceral organs .
Mode of Action
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride interacts with DPP-4 by fitting nicely into the active pocket of the enzyme . This interaction results in the significant suppression of DPP-4 activity .
Biochemical Pathways
The inhibition of DPP-4 by 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride affects the insulin signaling pathway . This leads to the stimulation of insulin secretion, which in turn results in a hypoglycemic effect .
Pharmacokinetics
The pharmacokinetic profile of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride indicates efficient oral bioavailability . This is supported by the fact that the compound obeys Lipinski’s rule .
Result of Action
The result of the action of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a decrease in blood glucose levels . This is due to the stimulation of insulin secretion caused by the inhibition of DPP-4 .
Action Environment
The action of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is influenced by the environment within the visceral organs, where DPP-4 is secreted in high levels . The compound’s efficacy and stability may be affected by factors within this environment .
生化分析
Biochemical Properties
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase-IV (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . This interaction is crucial for its potential use as a hypoglycemic agent in the treatment of type 2 diabetes mellitus.
Cellular Effects
The effects of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by increasing the levels of incretin hormones through DPP-4 inhibition . Additionally, it has been observed to influence cell signaling pathways related to glucose metabolism, such as the insulin signaling pathway. This compound also affects gene expression by upregulating genes involved in insulin production and secretion, thereby improving cellular metabolism and glucose homeostasis .
Molecular Mechanism
At the molecular level, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride exerts its effects primarily through the inhibition of DPP-4. Molecular docking studies have shown that this compound fits well into the active site of DPP-4, forming stable interactions that prevent the enzyme from degrading incretin hormones . This inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, this compound may also interact with other biomolecules involved in glucose metabolism, further enhancing its hypoglycemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on DPP-4 and continues to enhance insulin secretion and glucose metabolism in vitro and in vivo . These findings suggest that it could be a viable candidate for long-term therapeutic use in managing type 2 diabetes mellitus.
Dosage Effects in Animal Models
The effects of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride vary with different dosages in animal models. At lower doses, it effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.
Metabolic Pathways
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is involved in several metabolic pathways related to glucose metabolism. It interacts with enzymes such as DPP-4 and other proteins involved in the insulin signaling pathway . By inhibiting DPP-4, this compound increases the levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis . Additionally, it may affect metabolic flux and metabolite levels, further contributing to its hypoglycemic effects .
Transport and Distribution
Within cells and tissues, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cells, it accumulates in specific compartments where it exerts its inhibitory effects on DPP-4 and other biomolecules involved in glucose metabolism . This targeted distribution enhances its efficacy as a hypoglycemic agent.
Subcellular Localization
The subcellular localization of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with DPP-4 and other enzymes involved in glucose metabolism . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its inhibitory effects on DPP-4 and improving glucose homeostasis .
属性
IUPAC Name |
1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4S/c1-12-7-4-3-6(18(11,16)17)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMAKYIKMUGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C(=O)C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)


![1-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451024.png)









